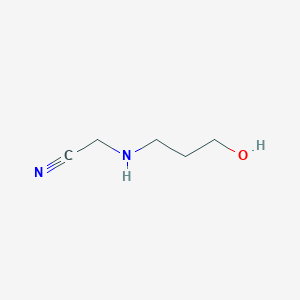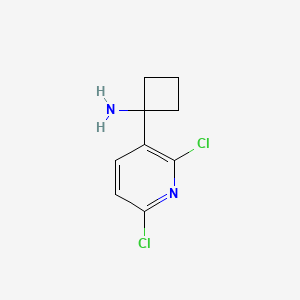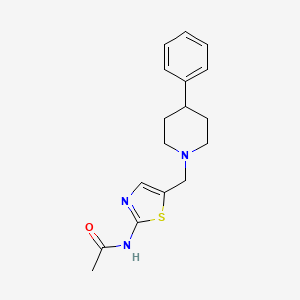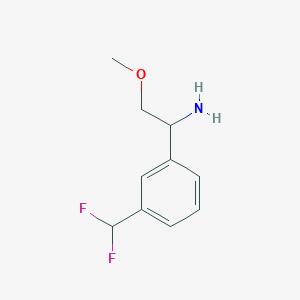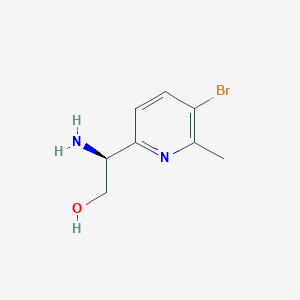
(S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol is a chiral compound featuring a pyridine ring substituted with a bromine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-methylpyridine.
Functional Group Introduction:
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for yield and purity. Techniques such as continuous flow synthesis and automated resolution processes can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a methyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or methylated derivatives.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methylpyridine: A precursor in the synthesis of (S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol.
(5-Bromo-6-methyl-pyridin-2-yl)-methyl-amine: Another derivative with similar structural features.
2-Amino-5-bromo-6-methylpyridine:
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups
Eigenschaften
Molekularformel |
C8H11BrN2O |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11BrN2O/c1-5-6(9)2-3-8(11-5)7(10)4-12/h2-3,7,12H,4,10H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
SXYLYLPPPFMKPN-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=C(C=CC(=N1)[C@@H](CO)N)Br |
Kanonische SMILES |
CC1=C(C=CC(=N1)C(CO)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12964590.png)
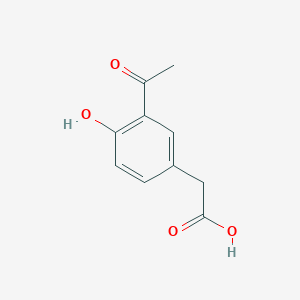
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B12964605.png)

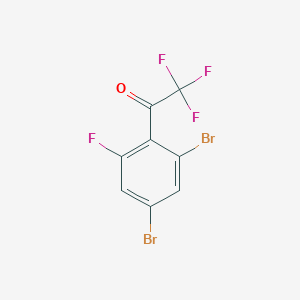

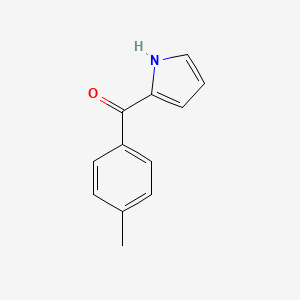

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12964637.png)
